Actinophyllic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S,9S,10S,13S)-10-hydroxy-11-oxa-6,15-diazahexacyclo[12.7.0.02,6.03,10.09,13.016,21]henicosa-1(14),16,18,20-tetraene-13-carboxylic acid |
InChI |
InChI=1S/C19H20N2O4/c22-17(23)18-9-25-19(24)11-5-7-21(8-6-13(18)19)15(11)14-10-3-1-2-4-12(10)20-16(14)18/h1-4,11,13,15,20,24H,5-9H2,(H,22,23)/t11-,13-,15-,18-,19+/m0/s1 |
InChI Key |
PRJKEURUCNKZQR-OHJYICRNSA-N |
Isomeric SMILES |
C1CN2CC[C@H]3[C@]4(CO[C@@]3([C@@H]1[C@H]2C5=C4NC6=CC=CC=C65)O)C(=O)O |
Canonical SMILES |
C1CN2CCC3C4(COC3(C1C2C5=C4NC6=CC=CC=C65)O)C(=O)O |
Synonyms |
actinophyllic acid |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Actinophyllic Acid
Spectroscopic Techniques for Carbon Connectivity and Relative Configuration
The foundational step in elucidating the structure of actinophyllic acid involved establishing its complex carbon framework and the relative arrangement of its atoms. This was primarily achieved through the use of advanced spectroscopic methods.
Detailed Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
The structure of this compound, a novel indole (B1671886) alkaloid, was initially determined through detailed two-dimensional (2D) NMR studies. nih.govacs.org These techniques were fundamental in establishing the carbon connectivity and the relative configuration of the molecule. nih.gov The unique 2,3,6,7,9,13c-hexahydro-1H-1,7,8-(methanetriyloxymethano)pyrrolo[1',2':1,2]azocino[4,3-b]indole-8(5H)-carboxylic acid skeleton was confirmed by these comprehensive NMR analyses. nih.govnih.govresearchgate.net The combination of various 2D NMR experiments allowed for the unambiguous assignment of protons and carbons and their correlations, which was essential in piecing together the intricate ring system.
Applications of Mass Spectrometry in Structural Confirmation
Mass spectrometry (MS) played a crucial role in confirming the molecular formula and structural integrity of this compound and its synthetic intermediates. bham.ac.uk High-resolution mass spectrometry provides accurate mass measurements, which are used to determine the elemental composition of a molecule. acs.org For instance, during the total synthesis of this compound, the mass spectrum of a key intermediate was used to confirm its molecular formula, C27H28NO4, by matching the measured mass-to-charge ratio (m/z) with the required value. nih.gov This technique is consistently used to verify the identity of synthetic products at various stages, ensuring that the desired chemical transformations have occurred correctly. bham.ac.uk
Chiroptical Methods for Absolute Configuration Determination
While NMR and MS can define the connectivity and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. The absolute configuration of this compound was determined by studying its methyl ester derivative to avoid complications from the carboxylic acid group. nih.govnih.gov
Optical Rotation (OR) Studies
Optical rotation (OR) was a key method used in the stereochemical assignment of this compound. benthamopenarchives.com The process involved the separation of the racemic this compound methyl ester into its two enantiomers, (+)-2 and (–)-2. nih.govnih.gov The specific rotation [α]D of these enantiomers was measured experimentally and then compared with theoretical values calculated using time-dependent density functional theory (TDDFT). nih.govfrontiersin.org The calculations, employing the B3LYP functional with different basis sets, predicted negative optical rotation values that were in good agreement with the experimental value for the (–)-2 enantiomer. nih.gov This correlation allowed for the unambiguous assignment of the absolute configuration of (–)-2 as 15R,16S,19S,20S,21R and (+)-2 as 15S,16R,19R,20R,21S. nih.govnih.gov The (–)-2 enantiomer was subsequently identified as the methyl ester of the naturally occurring this compound. nih.gov
Table 1: Experimental and Calculated Optical Rotation Data for this compound Methyl Ester Enantiomers
| Compound | Experimental [α]D (in MeOH) | Calculated [α]D (B3LYP/6-31G(d,p)) | Calculated [α]D (B3LYP/aug-cc-pVDZ) |
| (+)-2 | +150 (ee >99%) | +164.7 | +160.7 |
| (–)-2 | -167 (ee 90%) | -164.7 | -160.7 |
Data sourced from a 2009 study on the absolute configuration of this compound. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy and Computational Analysis
Electronic circular dichroism (ECD) spectroscopy, combined with quantum chemical calculations, provided further confirmation of the absolute configuration of this compound. nih.govbenthamopenarchives.comresearchgate.net The experimental ECD spectrum of the (–)-actinophyllic acid methyl ester was measured in methanol (B129727). nih.gov Theoretical ECD spectra were then calculated for the proposed structure using TDDFT with different functionals and basis sets, such as B3LYP/6-31G(d,p) and B3LYP/aug-cc-pVDZ. nih.govnih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) was initially considered as an additional method for determining the stereochemistry of this compound due to the large number of expected signals, which could provide valuable structural information. nih.govbenthamopenarchives.comthieme-connect.com However, the application of VCD was ultimately unsuccessful. researchgate.net The primary obstacle was the limited solubility of this compound methyl ester in noncoordinating solvents like tetrachloromethane (CCl4) and deuterated chloroform (B151607) (CDCl3), which are ideal for comparing experimental and calculated VCD spectra. nih.govresearchgate.net When a measurement was attempted using a coordinating solvent (DMSO-d6), the resulting spectrum showed significant discrepancies with the theoretically calculated data, rendering VCD unsuitable for the stereochemical analysis of this particular compound. researchgate.net
Computational Approaches in Stereochemical Assignment
To determine the absolute configuration of this compound, researchers turned to its more stable methyl ester derivative. nih.gov The computational analysis began with the enantiomer predicted by a proposed biosynthetic pathway, which starts from tryptamine (B22526) and (–)-secologanin glucoside. nih.gov
Density Functional Theory (DFT) has become a reliable method for determining the stereochemistry of chiral molecules by calculating their chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). nih.govnih.govfrontiersin.org
For the this compound methyl ester, optical rotations were calculated for its stable conformers using time-dependent density functional theory (TDDFT) with the B3LYP functional and two different basis sets: 6-31G(d,p) and aug-cc-pVDZ. nih.gov The calculated values were then averaged based on the Boltzmann population of each conformer. nih.gov The results showed a strong correlation with the experimental optical rotation of the naturally occurring (–)-enantiomer, leading to the assignment of its absolute configuration as 15R,16S,19S,20S,21R. nih.gov
Further confirmation was sought through ECD spectroscopy. The experimental ECD spectrum of the (–)-methyl ester displayed a characteristic broad negative band around 275 nm and a negative peak near 210 nm. nih.gov Theoretical ECD spectra were calculated using TDDFT with the B3LYP functional and both the 6-31G(d,p) and aug-cc-pVDZ basis sets. nih.gov The spectrum calculated with the 6-31G(d,p) basis set accurately reproduced the key features of the experimental spectrum, providing further evidence for the assigned absolute configuration. nih.gov
Table 1: Comparison of Experimental and Calculated Optical Rotation for this compound Methyl Ester
| Basis Set | Calculated [α]D | Experimental [α]D (–)-enantiomer |
|---|---|---|
| 6-31G(d,p) | -111.49 | -136.1 (in MeOH) |
A crucial preliminary step in the computational analysis was a thorough conformational search to identify the stable low-energy conformers of the this compound methyl ester. nih.govnih.gov Due to the rigid skeleton of the molecule, a Monte Carlo search using the Merck Molecular Force Field (MMFF94) identified only two stable conformers within a 10 kcal/mol energy window. nih.govresearchgate.netspringermedizin.de These conformers primarily differed in the orientation of the ester group at C-22. nih.gov
These two conformers were then subjected to further geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. nih.gov The relative energies obtained from these calculations were used to determine the Boltzmann population of each conformer at a given temperature. nih.gov This population distribution was then used to calculate the weighted average of the chiroptical properties, ensuring a more accurate comparison with experimental data. nih.gov The combination of MMFF94 for the initial search and TDDFT for optimization and property calculation proved to be an effective strategy for handling the stereochemical problem of this complex molecule. nih.govepdf.pub
Table 2: Calculated Relative Energies and Boltzmann Populations of this compound Methyl Ester Conformers
| Conformer | ΔE (kcal/mol) at B3LYP/6-31G(d,p) | Boltzmann Population (%) |
|---|---|---|
| 2a | 0.000 | 91.4 |
| 2b | 1.404 | 8.6 |
Density Functional Theory (DFT) Calculations for Chiroptical Properties
Complementary Crystallographic Data for Related Structural Motifs
While direct crystallographic analysis of this compound itself was not the primary method for its stereochemical elucidation, the broader field of natural product synthesis and characterization often relies on X-ray crystallography to confirm the structures of key intermediates or related compounds. lookchem.comacs.org For instance, in the total synthesis of this compound, the structures of various synthetic intermediates have been confirmed, which in turn supports the final structural assignment of the natural product. organic-chemistry.orgscispace.com The successful total synthesis of (±)-actinophyllic acid confirmed the unprecedented molecular skeleton that had been proposed based on spectroscopic and computational data. nih.govlookchem.com The development of synthetic routes, including asymmetric syntheses, has further solidified the understanding of the molecule's complex three-dimensional architecture. acs.orgorganic-chemistry.org
Biosynthetic Investigations and Proposed Pathways of Actinophyllic Acid
Hypothesized Biogenetic Origins
The biosynthesis of actinophyllic acid is thought to follow the general pathway of monoterpenoid indole (B1671886) alkaloids, which involves the condensation of tryptamine (B22526) and secologanin (B1681713). umich.eduresearchgate.net However, the specific transformations leading to its intricate architecture are the subject of several hypotheses.
Precondylocarpine as a Putative Precursor
One prominent hypothesis proposes that precondylocarpine serves as a key intermediate in the biosynthesis of this compound. nih.govscispace.com It is suggested that an oxidative process at the C-19–C-20 bond of precondylocarpine could initiate a cascade of rearrangements, ultimately leading to the formation of the this compound scaffold. This proposed pathway highlights a novel biogenetic route for this class of alkaloids. scispace.com
Tryptamine and Secologanin Glucoside Intermediates
The foundational steps of the proposed biosynthesis involve the condensation of tryptamine and secologanin glucoside. umich.edupsu.edu This initial reaction is believed to form the well-known tetracyclic alkaloid geissoschizine. Subsequent enzymatic transformations are thought to convert geissoschizine through a series of intermediates, including stemmadenine. umich.edu The involvement of these common precursors underscores the connection of this compound to the broader family of monoterpenoid indole alkaloids. researchgate.net
Role of Cascade Reactions in Biosynthesis
The construction of the complex, cage-like structure of this compound is likely facilitated by elegant and efficient cascade reactions. nih.govacs.org These sequences, where a single event triggers a series of bond-forming transformations, are a hallmark of natural product biosynthesis.
Involvement of Aza-Cope/Mannich Rearrangements
A key mechanistic proposal for the formation of this compound's unique hexacyclic ring system is an aza-Cope/Mannich cascade reaction. nih.govscispace.comorganic-chemistry.org This powerful transformation is hypothesized to construct the core structure in a single, efficient step from a simpler tetracyclic precursor. nih.govnih.gov The proposed reaction involves the formation of an iminium ion, which then undergoes a umich.eduumich.edu-sigmatropic rearrangement (aza-Cope), followed by an intramolecular Mannich reaction to forge a crucial carbon-carbon bond. organic-chemistry.org The efficiency of this proposed cascade has inspired and guided total synthesis efforts. nih.govscispace.com
Mechanistic Hypotheses for Biomimetic Transformations
The proposed biosynthetic pathway, particularly the aza-Cope/Mannich cascade, has fueled the development of biomimetic synthetic strategies. epfl.ch One such approach involves a domino sequence initiated by the formation of an iminium ion from an ammonium (B1175870) salt and paraformaldehyde. acs.org This triggers the aza-Cope/Mannich reaction, followed by an intramolecular acetalization to yield the final natural product. acs.org Another biomimetic hypothesis involves a carbocation/π-nucleophile cascade, further highlighting the potential for complex skeletal rearrangements in the biosynthesis of this compound. epfl.ch
Comparative Analysis with Related Indole Alkaloids from Alstonia Species
The genus Alstonia is a rich source of diverse indole alkaloids, providing a valuable context for understanding the biosynthesis of this compound. um.edu.my While this compound possesses a unique skeleton, its biogenetic relationship to other alkaloids from the same genus offers insights into the divergent pathways operating within these plants. nih.govacs.org
The presence of alkaloids such as (-)-undulifoline, (-)-alstilobanine C, and (-)-alstilobanine B in Malaysian Alstonia species is particularly noteworthy. nih.gov These compounds contain a uleine (B1208228) alkaloid ring system and the complete carbon framework found in a synthetic precursor to this compound, lending credence to the proposed aza-Cope/Mannich biosynthetic pathway. nih.gov The structural similarities suggest a shared biosynthetic origin, potentially diverging from a common intermediate like (+)-stemmadenine. nih.gov
The table below presents a selection of indole alkaloids isolated from Alstonia species, illustrating the structural diversity within this genus.
| Compound Name | Plant Source | Key Structural Feature |
| This compound | Alstonia actinophylla | Unique hexacyclic cage-like scaffold |
| (-)-Undulifoline | Malaysian Alstonia species | Uleine alkaloid ring system |
| (-)-Alstilobanine C | Malaysian Alstonia species | Uleine alkaloid ring system |
| (-)-Alstilobanine B | Malaysian Alstonia species | Uleine alkaloid ring system |
| (+)-Stemmadenine | Various Alstonia species | Common precursor to many indole alkaloids |
| Geissoschizine | Various Alstonia species | Early intermediate in indole alkaloid biosynthesis |
| Macroline | Postulated in Alstonia species | Proposed biomimetic precursor for many Alstonia alkaloids |
| Macralstonine | Alstonia macrophylla | Bisindole alkaloid |
| Villalstonine | Alstonia species | Bisindole alkaloid |
This comparative analysis underscores the intricate and varied biosynthetic machinery within Alstonia plants, capable of producing a remarkable array of complex alkaloidal structures from common building blocks.
Structural Relationships to Undulifoline and Alstilobanines
The proposed biogenesis of this compound is significantly supported by the existence of other indole alkaloids isolated from Alstonia species, namely (–)-undulifoline and the (–)-alstilobanines. nih.govscispace.com These compounds share crucial structural elements that suggest a common biosynthetic origin.
(-)-Undulifoline and alstilobanines B and C possess a uleine alkaloid ring system and, critically, contain the complete carbon framework that is found in key tetracyclic precursors used in the total synthesis of this compound. nih.govscispace.com This structural overlap strongly implies that these alkaloids are biosynthetically related, likely diverging from a common intermediate.
This compound itself has a unique molecular architecture, featuring 1-azabicyclo[4.4.2]dodecane and 1-azabicyclo[4.2.1]nonane fragments, which are not observed in other indole alkaloids. nih.govnih.gov The structure is a hexacyclic cage, and its complexity hints at a sophisticated series of enzymatic reactions in its formation. The structural connection to the simpler uleine-type skeletons of undulifoline and the alstilobanines provides a logical biosynthetic link from more common alkaloid frameworks to the unprecedented structure of this compound.
| Compound | Core Skeleton Type | Key Structural Features | Relationship to this compound Precursors |
|---|---|---|---|
| This compound | Complex Hexacyclic Cage | Contains 1-azabicyclo[4.4.2]dodecane and 1-azabicyclo[4.2.1]nonane fragments. nih.govnih.gov | Represents the final, complex product of a proposed pathway. |
| Undulifoline | Uleine-type Indole Alkaloid | Shares a complete carbon scaffold with synthetic precursors of this compound. nih.govscispace.com | Considered a likely product from a shared biosynthetic pathway. nih.gov |
| Alstilobanines | Uleine-type Indole Alkaloid | Also contain the full carbon framework found in this compound precursors. nih.govscispace.com | Also considered products of a common biogenetic route. nih.gov |
Implications for Common Biosynthetic Enzyme Pathways
The structural kinship between this compound, undulifoline, and the alstilobanines has significant implications for the enzymatic pathways involved in their biosynthesis. Researchers have proposed that these alkaloids could arise from a shared biosynthetic sequence, potentially originating from the common monoterpene indole alkaloid precursor, (+)-stemmadenine. nih.gov
A key feature of this proposed pathway is the potential involvement of a biological equivalent to the aza-Cope–Mannich reaction. nih.govscispace.com This type of reaction has been used with great success in the laboratory total synthesis of this compound, where it efficiently constructs the complex core structure from a simpler tetracyclic precursor in a single step under mild conditions. nih.govscispace.com The high efficiency of this reaction has led to speculation that a similar enzymatic cascade could be employed in nature. scispace.com
The proposed biosynthetic pathway suggests that an intermediate, such as the tetracyclic diol (73 in Scheme 17 of Overman, 2010), could be formed from the common precursor. nih.gov This intermediate lies at a crucial branch point. It could either lead to the formation of undulifoline and the alstilobanines or undergo further enzymatic transformation, likely an oxidative process, to yield the intricate cage structure of this compound. nih.gov
Therefore, the discovery of undulifoline and the alstilobanines in the same genus of plants serves as strong circumstantial evidence for a common set of biosynthetic enzymes that assemble the core uleine framework. Following the formation of a key intermediate, pathway-specific enzymes would then catalyze the final structural modifications, either leading to the simpler uleine alkaloids or initiating a complex rearrangement and oxidation to form this compound. While experimentally unproven, this proposed divergence from a common pathway provides a logical and chemically sound hypothesis for the biogenesis of this unique natural product. nih.gov
Comprehensive Approaches to the Total Synthesis of Actinophyllic Acid
Historical Context of Total Synthesis Efforts
Actinophyllic acid is an indole (B1671886) alkaloid first isolated in 2005 from the leaves of the Alstonia actinophylla tree. acs.orgnih.gov Its unique and complex hexacyclic structure, featuring a cage-like scaffold and five contiguous stereocenters, quickly garnered significant attention from the synthetic chemistry community. acs.orgnih.govorganic-chemistry.org The molecule's potential as a potent inhibitor of carboxypeptidase U (CPU) further fueled interest in developing methods for its total synthesis, as this could enable more in-depth biological studies. acs.orgdicp.ac.cnthieme-connect.com
First-Generation Racemic Syntheses
In 2013, the Martin group disclosed an alternative and concise total synthesis of (±)-actinophyllic acid. acs.orgnih.gov Their strategy was distinguished by a novel cascade reaction of N-stabilized carbocations with π-nucleophiles, which efficiently constructed the tetracyclic core of the molecule in a single step. acs.orgnih.gov This synthesis was completed in just 10 steps from readily available compounds. acs.orgnih.gov
Development of Enantioselective Routes
Other research groups have also made significant contributions to the enantioselective synthesis of this compound. For instance, the Kwon group developed a catalytic asymmetric total synthesis featuring a chiral phosphine-catalyzed [3 + 2] annulation as the key step. nih.govacs.org This approach successfully constructed a pyrroline (B1223166) intermediate with high enantioselectivity (94% ee). acs.org Yang and coworkers also reported an asymmetric total synthesis, highlighting a key diastereoselective Pictet-Spengler reaction. rsc.org These diverse enantioselective strategies have not only provided access to the natural product but have also showcased innovative applications of asymmetric catalysis.
Key Synthetic Strategies and Retrosynthetic Analyses
The complex, polycyclic structure of this compound has inspired a variety of sophisticated synthetic strategies. Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, has been crucial in planning these syntheses. uniurb.it
Disconnection and Reconnection Logic for the Polycyclic Core
A central challenge in synthesizing this compound is the construction of its unique hexacyclic core. acs.orgnih.govnih.govorganic-chemistry.org Different research groups have devised distinct disconnection strategies to tackle this challenge.
The Overman group's retrosynthesis hinged on a pivotal aza-Cope/Mannich rearrangement. acs.orgnih.gov This disconnection simplifies the complex hexacyclic structure into a much simpler tetracyclic precursor. nih.govscispace.com This tetracyclic intermediate was further disconnected, leading back to simpler starting materials like o-nitrophenylacetic acid and di-tert-butylmalonate. nih.govnih.gov
The Martin group's retrosynthetic analysis identified a key tetracyclic core that could be formed through a cascade reaction. acs.org This cascade involves the reaction of an N-stabilized carbocation with a π-nucleophile, effectively creating the tetracyclic core in a single operation. acs.orgnih.gov
The Kwon group's strategy involved a different set of disconnections. Their retrosynthesis led to a pyrroline intermediate, which could be formed via a [3 + 2] annulation reaction. nih.govacs.org This approach also featured a CuI-catalyzed coupling to form a key tetrahydroazocine ring and an SmI2-mediated intramolecular pinacol (B44631) coupling to assemble the complex skeleton. nih.govacs.org
A summary of key retrosynthetic disconnections is presented in the table below:
| Research Group | Key Disconnection Strategy | Precursor Intermediate |
|---|---|---|
| Overman | Aza-Cope/Mannich Rearrangement | Tetracyclic homoallyl amine |
| Martin | Cascade reaction of N-stabilized carbocations | Indole and diene precursors |
| Kwon | [3+2] Annulation | Imine and allenoate |
Convergent versus Linear Synthetic Methodologies
The Overman group's first-generation synthesis of (±)-actinophyllic acid can be viewed as a largely convergent approach. acs.org They synthesized a key tetracyclic ketone intermediate which was then elaborated to the final product. nih.gov This strategy allows for the efficient assembly of a significant portion of the molecular framework early in the synthesis.
The Martin group's synthesis also has convergent character, as it brings together two main fragments, an indole derivative and a diene, in a key cascade reaction to form the tetracyclic core. thieme-connect.comacs.org
Pivotal Cascade and Rearrangement Reactions in Synthesis
Cascade reactions, where multiple bonds are formed in a single operation, and rearrangement reactions have been instrumental in the efficient construction of this compound's complex architecture.
The aza-Cope/Mannich reaction is a cornerstone of the Overman group's syntheses. nih.govacs.org This powerful cascade reaction constructs the hexacyclic ring system from a simpler tetracyclic precursor in a single step. nih.govscispace.com The reaction is initiated by the formation of a formaldiminium ion, which then undergoes a acs.orgacs.org-sigmatropic rearrangement (the aza-Cope part), followed by an intramolecular Mannich reaction to forge the final C-C bond of the cage-like structure. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
The Martin group's synthesis features a different but equally elegant cascade reaction. acs.org Triggered by a Lewis acid, a benzylic carbocation is generated, which is then trapped by an enol ether. The resulting intermediate undergoes further cyclization to create the tetracyclic core of this compound. thieme-connect.comnih.gov This pivotal cascade sequence allows for the rapid assembly of a complex molecular framework from relatively simple starting materials. acs.org
The Kwon group's synthesis utilizes a SmI2-mediated intramolecular pinacol coupling between a ketone and a lactone. nih.govacs.org This transannular coupling is a key step in forming the seven-membered ring and the hemiacetal functionality of the final product. thieme-connect.com
Other notable reactions include an intramolecular oxidative coupling of ketone and malonate enolates used in Overman's synthesis to build a key eight-membered ring. acs.orgorganic-chemistry.org
A summary of these pivotal reactions is provided in the table below:
| Reaction | Research Group | Purpose in Synthesis |
|---|---|---|
| Aza-Cope/Mannich Cascade | Overman | Construction of the hexacyclic core |
| Carbocation/π-nucleophile Cascade | Martin | Formation of the tetracyclic core |
| Intramolecular Pinacol Coupling | Kwon | Assembly of the caged scaffold and formation of the hemiacetal |
| Intramolecular Oxidative Enolate Coupling | Overman | Formation of a bridged tetracyclic intermediate |
Intramolecular Oxidative Coupling of Enolates
A pivotal development in the synthesis of this compound was the application of an intramolecular oxidative coupling of enolates to construct the key tetracyclic core. acs.orgnih.gov This strategy involves the formation of a new carbon-carbon bond between a ketone and a malonic ester enolate within the same molecule.
In a notable approach, a tricyclic precursor containing both a 3-piperidone and an indole-2-malonate moiety was treated with a strong base, such as lithium diisopropylamide (LDA), to generate a dienolate. acs.orgorganic-chemistry.org Subsequent oxidation with an iron(III) oxidant, specifically [Fe(DMF)₃Cl₂][FeCl₄], prompted the desired intramolecular coupling, affording the tetracyclic ketone in good yields (60-63%). acs.orgnih.gov This reaction is significant as it represents the first successful intramolecular oxidative coupling between ketone and malonic ester enolates. acs.orgnih.gov The success of this step was found to be sensitive to the choice of oxidant; other common oxidants like Fe(acac)₃, FeCl₃, and Cu(O₂CC₅H₁₁)² resulted in lower yields. acs.org
This method provides an efficient route to the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system, a common structural motif in uleine (B1208228) alkaloids. nih.gov The reaction's success hinged on the kinetic deprotonation of the ketone at the less sterically hindered position, away from the nitrogen atom, and the simultaneous deprotonation of the malonate. organic-chemistry.org This strategy streamlines the synthesis by rapidly building molecular complexity. acs.org
| Reactant | Reagents | Product | Yield | Reference |
| Tricyclic indole-2-malonate | 1. LDA (3.2 equiv) 2. [Fe(DMF)₃Cl₂][FeCl₄] (3.5 equiv) | Tetracyclic ketone | 60-63% | acs.orgnih.gov |
Aza-Cope/Mannich Rearrangement Cascades in Ring System Construction
The aza-Cope/Mannich rearrangement cascade has proven to be a powerful and elegant strategy for the construction of the complex hexacyclic ring system of this compound from simpler tetracyclic precursors. nih.govscispace.com This key transformation assembles the core structure of the natural product in a single, highly efficient step. acs.orgnih.gov
The general approach involves the generation of a formaldiminium ion from a tetracyclic homoallyl amine precursor. scispace.com This intermediate then undergoes a tandem reaction sequence initiated by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (aza-Cope), followed by an intramolecular Mannich cyclization. organic-chemistry.org This cascade is highly productive, as it forges the previously unknown hexacyclic framework of this compound in one pot. scispace.com
In one of the first-generation syntheses, a tetracyclic allylic alcohol was treated with trifluoroacetic acid (TFA) to cleave protecting groups and promote decarboxylation. Subsequent exposure to paraformaldehyde in acetonitrile (B52724) triggered the aza-Cope/Mannich cascade to furnish a pentacyclic carboxylic acid, which was then esterified. nih.gov A more streamlined second-generation synthesis involved the direct transformation of a β-hydroxyester intermediate to (±)-actinophyllic acid upon treatment with hydrochloric acid and paraformaldehyde. scispace.com This powerful cascade has been highlighted as a potential biosynthetic pathway for this compound. nih.govscispace.com
| Precursor Type | Key Transformation | Product | Significance | Reference |
| Tetracyclic homoallyl amine | Aza-Cope/Mannich Cascade | Hexacyclic core of this compound | One-step construction of the unique hexacyclic ring system | acs.orgnih.govscispace.com |
| β-hydroxyester intermediate | HCl, paraformaldehyde | (±)-Actinophyllic acid | Direct conversion to the final product | scispace.com |
Lewis Acid-Catalyzed Carbocation/π-Nucleophile Cyclizations
An alternative and innovative approach to the tetracyclic core of this compound involves a Lewis acid-catalyzed cascade reaction. This strategy utilizes the reaction between stabilized carbocations and π-nucleophiles to construct the complex framework in a single chemical operation. researchgate.netnih.gov
The key transformation is initiated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which promotes the ionization of a suitable precursor to generate a stabilized carbocation. nih.gov This carbocation is then trapped by a π-nucleophile in a vinylogous Mannich-like reaction to form an N-acyliminium ion. This intermediate subsequently undergoes an intramolecular Pictet-Spengler-type reaction, with the indole ring acting as the nucleophile, to yield the desired tetracyclic core. nih.gov This powerful cascade was inspired by previous work on the synthesis of welwitindolinone alkaloids. nih.gov This method demonstrates the utility of harnessing carbocation intermediates to rapidly assemble complex molecular architectures. nih.gov
Asymmetric Synthesis Methodologies
The enantioselective synthesis of this compound is crucial for studying its biological activity. Various asymmetric methodologies have been successfully employed to control the stereochemistry of key intermediates.
Catalytic Asymmetric Induction through Chiral Catalysts
Chiral catalysts have been instrumental in establishing the absolute stereochemistry during the synthesis of (-)-actinophyllic acid. One notable example is the use of a chiral phosphine (B1218219) catalyst in a [3+2] annulation reaction. nih.govacs.orgnih.gov This key step involves the reaction of an imine with an allenoate to construct a pyrroline intermediate with high enantioselectivity (94% ee) and in excellent yield (99%). nih.govacs.orgnih.gov The use of BINOL as an additive was found to enhance the enantioselectivity by facilitating proton-transfer steps and rigidifying the transition state. oup.com
Another approach utilized a dual iridium/amine catalytic allylation of a 2-indolyl vinyl carbinol. This method efficiently installed four contiguous chiral centers in a subsequent aldol (B89426) reaction of the resulting chiral aldehyde. doi.org These examples highlight the power of catalytic asymmetric methods to create multiple stereocenters with high control.
| Reaction Type | Chiral Catalyst | Reactants | Product | Enantiomeric Excess (ee) | Yield | Reference |
| [3+2] Annulation | Chiral Phosphine | Imine, Allenoate | Pyrroline intermediate | 94% | 99% | nih.govacs.orgnih.gov |
| Asymmetric Allylation | Dual Iridium/Amine | 2-indolyl vinyl carbinol, Aldehyde | Chiral aldehyde | Not specified | Not specified | doi.org |
Noyori Hydrogenation for Enantiocontrol
The Noyori asymmetric hydrogenation has been effectively used to set a key stereocenter in the enantioselective synthesis of (-)-actinophyllic acid. organic-chemistry.org This method employs a chiral ruthenium catalyst, specifically Noyori's catalyst, to achieve the enantioselective reduction of an α,β-unsaturated ketone. nih.govscispace.com
In a reported synthesis, an α,β-unsaturated ketone was hydrogenated using Noyori's catalyst 68 in isopropanol (B130326) to produce the corresponding allylic alcohol with high enantiomeric excess (91% ee). nih.govscispace.com This chiral alcohol was then carried forward through several steps to establish the absolute configuration of the final natural product. organic-chemistry.org This reaction demonstrates the reliability and efficiency of the Noyori hydrogenation for creating chiral building blocks in complex total synthesis.
Photoredox Organocatalytic Asymmetric Alkylation
A formal total synthesis of both (-)- and (+)-actinophyllic acid has been achieved utilizing a novel photoredox organocatalytic asymmetric alkylation. nih.govacs.org This strategy merges photoredox catalysis with organocatalysis to achieve the enantioselective α-alkylation of an aldehyde, a previously challenging transformation. nih.gov
This key step generates the initial C15 chirality of the target molecule. nih.govacs.org The reaction involves the interplay of a photoredox catalyst, such as Ru(bpy)₃Cl₂, and a chiral imidazolidinone organocatalyst. nih.gov This dual catalytic system enables the enantioselective formation of a carbon-carbon bond under mild conditions. nih.gov This innovative approach opens new avenues for the asymmetric synthesis of complex natural products. nih.govacs.org
Chiral Phosphine-Catalyzed Annulations
A key strategic element in the asymmetric total synthesis of (−)-actinophyllic acid involves the use of chiral phosphine-catalyzed annulation reactions. Specifically, a [3+2] annulation between an imine and an allenoate serves as a crucial step for constructing a key pyrroline intermediate. acs.orgnih.govnih.gov This reaction has been shown to proceed with high efficiency and stereocontrol, affording the desired pyrroline in 99% yield and with 94% enantiomeric excess (ee). acs.orgnih.govnih.gov The pyrroline product from this reaction subsequently serves as a foundational building block for the elaboration of the more complex cage-like scaffold of the natural product. nih.gov
This methodology, which utilizes a chiral phosphine to control the stereochemical outcome of the cycloaddition, represents a significant advance in the synthesis of complex alkaloids. researchgate.net The phosphine catalyst facilitates the reaction between an indole imine and an electron-deficient allene, leading to the formation of the C15–C16 bond and the pyrroline ring. nih.gov The success of this catalytic asymmetric annulation is a cornerstone of the synthetic strategy developed by Kwon and coworkers, enabling the efficient and stereocontrolled construction of a critical portion of the this compound framework. acs.orgescholarship.org This approach highlights the power of phosphine catalysis in assembling complex molecular architectures from simpler precursors. researchgate.netrsc.org
Strategic Protecting Group Manipulations and Functional Group Interconversions
The total synthesis of this compound necessitates a carefully orchestrated series of protecting group manipulations and functional group interconversions to manage the reactivity of various functional groups present in the synthetic intermediates. escholarship.org In some synthetic routes, a notable feature is the complete absence of protecting groups, which significantly enhances the efficiency of the synthesis. nih.gov For instance, the second-generation total synthesis of (±)-actinophyllic acid developed by Overman and colleagues proceeds without the introduction of any protecting groups. nih.gov
In other approaches, protecting groups are strategically employed and subsequently removed. For example, the use of a Boc (tert-butoxycarbonyl) group to protect an amine and tert-butyl esters to protect carboxylic acids is a key feature in one of the synthetic sequences. nih.gov These groups are later removed in a single step using trifluoroacetic acid (TFA), which also facilitates a decarboxylation event. nih.gov
Functional group interconversions are also critical throughout the synthetic pathways. These include:
Oxidations: The oxidation of an alcohol to set up a subsequent carbon-carbon bond formation and the regioselective oxidation at a benzylic position are important steps. organic-chemistry.orgrsc.org
Reductions: The reduction of a nitro group to an amine, which then participates in a cyclization to form an indole ring, is a foundational step in several syntheses. nih.gov Chemoselective reduction of a lactone to a primary alcohol has also been demonstrated. nih.gov
Lactonization: Intramolecular alkylative lactonization has been used to form a tetrahydrooxocine ring system. nih.gov
Dehydroxylation: An unprecedented regioselective dehydroxylation has been reported as a key step in one of the total syntheses. acs.orgnih.gov
Challenges and Advances in Stereocontrol During Synthesis
Addressing Epimerization Concerns
A significant challenge in the synthesis of this compound is the control of stereochemistry, particularly concerning the potential for epimerization at certain stereocenters. One notable instance of this challenge arises with intermediates containing a methoxycarbonyl group, where mixtures of stereoisomers can be formed. rsc.org In one synthetic approach, this issue was addressed by treating the mixture with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to epimerize the undesired isomer into the desired, thermodynamically more stable product as a single isomer. rsc.org
In another instance, during the first-generation synthesis by Overman, the endgame involved an aldol reaction that produced a mixture of epimers at the ester position. nih.gov This mixture was carried through to the final steps. nih.gov The second-generation synthesis circumvented this issue by employing a different strategy that avoided the formation of these epimers. nih.gov These examples underscore the critical need to anticipate and develop strategies to control or correct stereochemistry at epimerizable centers throughout the complex synthesis of this compound.
Diastereoselective and Regioselective Transformations
The construction of the intricate, polycyclic framework of this compound with its multiple contiguous stereocenters relies heavily on highly diastereoselective and regioselective transformations. researchgate.net
Diastereoselective Transformations:
Aza-Cope/Mannich Reaction: A pivotal transformation in several syntheses is the aza-Cope/Mannich cascade reaction. This reaction proceeds with high diastereoselectivity to construct the core pentacyclic structure of the molecule. nih.govorganic-chemistry.org
[3+2] Cycloaddition: As mentioned previously, the chiral phosphine-catalyzed [3+2] cycloaddition of an imine with an allenoate establishes a key pyrroline intermediate with excellent diastereoselectivity. researchgate.net
Aldol Reactions: Stereoselective aldol reactions have been employed to install specific stereocenters. For example, the reaction of a lithium enolate with formaldehyde (B43269) was shown to proceed with a high diastereomeric ratio (14–20:1). nih.gov
Reduction: The Noyori asymmetric reduction of an enone was used to set a key chiral center in an early intermediate with high enantioselectivity. organic-chemistry.org
Regioselective Transformations:
Oxidative Coupling: An intramolecular oxidative coupling between a ketone and a malonic ester enolate was developed to regioselectively form the keto-bridged hexahydroazocino[4,3-b]indole ring system. nih.govacs.org
Dehydroxylation: An unprecedented regioselective dehydroxylation was a key feature in the synthesis by Kwon and coworkers, highlighting the ability to selectively remove a specific hydroxyl group in a complex environment. acs.orgescholarship.org
Indolization: A Zn-mediated indolization proceeded efficiently to afford the desired indole regioisomer. rsc.org
Efficiency Metrics in Total Synthesis
Overall Yields and Step Counts
The catalytic asymmetric total synthesis of (−)-actinophyllic acid by the Kwon group features a chiral phosphine-catalyzed [3+2] annulation as a key step. acs.orgnih.govescholarship.org Other notable syntheses and formal syntheses have been reported by the research groups of Qin, Yang, and others, each contributing unique strategies and further advancing the methods for constructing this intricate molecule. rsc.orgacs.org
Table 1: Comparison of Reported Total Syntheses of this compound Allows for interactive sorting and filtering of the data.
| Principal Investigator | Target | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Key Strategy |
| Overman (2008) | (±)-Actinophyllic Acid | 8 | 8 | Oxidative enolate coupling, Aza-Cope/Mannich |
| Overman (2010) | (±)-Actinophyllic Acid | 22 | 7 | Streamlined protecting-group-free route |
| Overman (2010) | (−)-Actinophyllic Acid | 8 (>99% ee) | 10 | Asymmetric reduction, Aza-Cope/Mannich |
| Kwon (2016) | (−)-Actinophyllic Acid | Not explicitly stated | 16 | Chiral phosphine-catalyzed [3+2] annulation, SmI2-mediated pinacol coupling |
| Qin (2017) | Formal Synthesis of (−)-Actinophyllic Acid | Not applicable | 15 | Photoredox catalysis, 1,3-dipolar cycloaddition |
| Yang (2017) | (+)-Actinophyllic Acid | Not explicitly stated | 19 | Organocatalysis, Iridium/Amine dual catalysis |
Scalability and Production Feasibility
The potential of this compound as a therapeutic agent is intrinsically linked to the feasibility of its large-scale production. The complexity of its hexacyclic structure presents a significant synthetic challenge. However, various research efforts have focused on developing concise and efficient total syntheses, with scalability being a critical consideration. The evolution from initial multi-step routes to more streamlined second-generation syntheses highlights the progress toward making this complex molecule more accessible.
One of the significant challenges in scaling up laboratory procedures is the reproducibility and safety of reaction conditions. For instance, an early method for reducing a keto malonate intermediate using zinc and acetic acid proved problematic in large-scale runs due to difficult-to-control exotherms. nih.gov To address this, an alternative transfer hydrogenation protocol was developed, which provided more reproducible results and was more amenable to scale-up. nih.gov Similarly, the key oxidative cyclization of a dienolate intermediate was successfully performed on scales up to 10 grams, demonstrating its robustness. nih.gov
The enantioselective synthesis of (−)-Actinophyllic acid, which is crucial for producing the specific biologically active stereoisomer, has also been optimized for scalability. A key step, the scandium(III) triflate-catalyzed coupling of an indole malonate with a piperidine (B6355638) electrophile, was successfully conducted on a multigram scale. scispace.com Furthermore, the ability to achieve high enantiomeric purity (99% ee) through a single recrystallization of a key intermediate is a significant advantage for large-scale production, as crystallization is a highly scalable purification method. oup.com
The development of highly efficient cascade or domino reactions represents another major advance in production feasibility. A particularly noteworthy sequence involves an aza-Cope/Mannich reaction that constructs the complex hexacyclic ring system in a single step from a simpler tetracyclic precursor. acs.org An even more streamlined process involves a domino sequence where an ammonium (B1175870) salt is simply heated with paraformaldehyde to produce (−)-Actinophyllic acid in an impressive 93% yield. acs.org This reaction forms four chemical bonds in one operation, exemplifying the kind of step economy that is highly desirable for industrial production. acs.org
The table below summarizes and compares key metrics from different reported synthetic routes to this compound, illustrating the progress in synthetic efficiency and scalability.
Table 1: Comparison of Total Synthesis Routes for this compound
| Synthesis Target | Generation/Route | Number of Isolated Intermediates | Overall Yield | Reported Scale | Key Features |
| (±)-Actinophyllic acid | First Synthesis acs.org | 7 | 8% | Suitable for gram quantities | Intramolecular oxidative coupling and aza-Cope−Mannich rearrangement. |
| (±)-Actinophyllic acid | First Generation nih.gov | ~13 | 5% | Lab Scale | Featured Lewis acid-catalyzed cascade reaction. |
| (±)-Actinophyllic acid | Second Generation acs.orgnih.gov | 6 | 22% | Up to 10g scale for key steps | Improved efficiency, addressed scalability issues of earlier routes. |
| (−)-Actinophyllic acid | Enantioselective Synthesis scispace.com | 9 | 18% (91% ee) | Multigram scale for key coupling | Catalytic enantioselective reduction as a key step. |
| (−)-Actinophyllic acid | Domino Reaction acs.org | 1 (from advanced intermediate) | 93% (final step) | Lab Scale | Domino iminium formation/aza-Cope/Mannich reaction. |
Mechanistic Studies of Actinophyllic Acid S Biological Activities
Investigation of Carboxypeptidase U (CPU) Inhibition
The primary biological activity identified for actinophyllic acid is its potent inhibition of carboxypeptidase U (CPU), a zinc-dependent enzyme that plays a crucial role in downregulating fibrinolysis. rsc.orgamanote.com
The inhibitory effect of this compound on CPU was discovered and quantified using a specialized bioassay-guided fractionation approach. researchgate.netacs.org This method employed a coupled enzyme assay system involving CPU and hippuricase to screen for CPU inhibitors. acs.orgacs.org The assay functions through a two-step enzymatic process. In the first step, the substrate, 4-hydroxyhippurylarginine, is hydrolyzed by carboxypeptidase U to produce 4-hydroxyhippuric acid. acs.org In the second step, this product is then hydrolyzed by the enzyme hippuricase to yield 4-hydroxybenzoic acid. acs.org
By monitoring this sequential reaction, researchers could identify substances that interfered with the first step, indicating inhibition of CPU. acs.org A subsequent control assay using only the hippuricase enzyme and its direct substrate, 4-hydroxyhippuric acid, confirmed that this compound's inhibitory action was specific to CPU, as it did not prevent the hydrolysis of 4-hydroxyhippuric acid. acs.org This bioassay-guided approach was instrumental in isolating this compound as the active inhibitor from the aqueous extract of Alstonia actinophylla leaves. researchgate.netacs.orgacs.org
Through the CPU/hippuricase coupled enzyme assay, this compound was identified as a potent inhibitor of carboxypeptidase U. uni-konstanz.deresearchgate.net Its half-maximal inhibitory concentration (IC50), a measure of its potency, was determined to be 0.84 μM. researchgate.netacs.orgnih.gov For comparison, the control substance used in the assay, Plummers inhibitor, exhibited an IC50 of 6.4 μM, highlighting the significant potency of this compound. acs.org
| Compound | Target Enzyme | IC50 Value (μM) |
| This compound | Carboxypeptidase U (CPU) | 0.84 uni-konstanz.deresearchgate.netacs.orgnih.gov |
| Plummers inhibitor | Carboxypeptidase U (CPU) | 6.4 acs.org |
In Vitro Enzymatic Assays: CPU/Hippuricase Coupled Enzyme System
Molecular Mechanisms of Action in Fibrinolysis Pathways
Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots, which is critical for preventing thrombosis and maintaining blood flow. acs.orgnih.gov this compound influences this pathway by targeting its key negative regulator, CPU.
Carboxypeptidase U, also known as activated thrombin-activatable fibrinolysis inhibitor (TAFIa), is an endogenous inhibitor of fibrinolysis. nih.govorganic-chemistry.orgnih.gov It is activated from its precursor, proCPU, by enzymes like thrombin and plasmin during the coagulation and fibrinolysis processes. acs.orgacs.org By inhibiting CPU, this compound effectively removes a key brake on the fibrinolytic system. acs.orgorganic-chemistry.org This inhibition is expected to facilitate fibrinolysis, promoting the dissolution of blood clots. rsc.orgacs.orgorganic-chemistry.org
The mechanism by which CPU dampens fibrinolysis involves the modification of the fibrin clot itself. acs.org During the breakdown of a fibrin clot by plasmin, new C-terminal lysine (B10760008) and arginine residues are exposed on the fibrin fragments. acs.orgnih.gov These basic amino acid residues serve as crucial binding sites for plasminogen, the precursor to plasmin. acs.orgacs.org The binding of plasminogen to fibrin, in a ternary complex with tissue-type plasminogen activator (tPA), significantly accelerates the conversion of plasminogen to the active enzyme plasmin, creating a positive feedback loop that enhances clot breakdown. acs.orgnih.gov
CPU intervenes in this process by catalyzing the cleavage of these essential C-terminal arginine and lysine residues from the fibrin surface. acs.orgnih.gov This removal of plasminogen binding sites curtails the rate of plasmin formation, thereby slowing down fibrinolysis. acs.org this compound, by inhibiting CPU, prevents the removal of these critical lysine and arginine residues, thus preserving the binding sites for plasminogen and promoting a more rapid and efficient breakdown of the fibrin clot. acs.orgacs.org
Impact on Fibrinolysis Regulation via CPU Activity
Significance in Coagulation and Fibrinolysis Research
The discovery of this compound as a potent and selective CPU inhibitor holds considerable significance for research into hemostasis, the process that causes bleeding to stop. The delicate balance between coagulation (clot formation) and fibrinolysis (clot removal) is vital for normal health, and its disruption can lead to severe conditions such as thrombosis (excessive clotting) or bleeding disorders. acs.org
CPU is a pivotal link between these two processes, and its inhibition represents a promising therapeutic strategy for treating thrombotic diseases. nih.govnih.gov this compound serves as an important lead compound in the development of such agents. uni-konstanz.de Its complex and unique chemical structure has also presented a compelling challenge for synthetic chemists, leading to the development of novel synthetic strategies to produce the molecule and its analogues for further biological evaluation. nih.govnih.govorganic-chemistry.org The study of this compound and its interaction with CPU continues to provide valuable insights into the molecular regulation of fibrinolysis and offers a foundation for the design of new antithrombotic therapies.
Exploration of CPU as a Target for Pharmacological Intervention
This compound has been identified as a potent inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). tu-dortmund.deresearchgate.net CPU plays a crucial role in regulating fibrinolysis, the process of breaking down blood clots. organic-chemistry.org By cleaving C-terminal lysine and arginine residues from partially degraded fibrin, CPU dampens the positive feedback loop that promotes the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. organic-chemistry.orgnih.gov This antifibrinolytic action of CPU makes it a compelling target for pharmacological intervention in thrombotic diseases. nih.govdntb.gov.ua
The inhibition of CPU by this compound suggests its potential as a profibrinolytic agent, meaning it could enhance the body's natural ability to dissolve blood clots. researchgate.net In a coupled enzyme assay using CPU and hippuricase, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.84 μM. ufl.edu Further investigation confirmed that this compound selectively inhibits CPU without affecting the activity of hippuricase. ufl.edu This selectivity highlights its potential for targeted therapeutic development aimed at modulating the coagulation cascade. The development of CPU inhibitors is an attractive strategy for improving endogenous fibrinolysis and increasing the efficacy of thrombolytic therapies. nih.govnih.gov
Anticancer Activity and Cell Death Induction Studies (in vitro)
Beyond its effects on the fibrinolytic system, research has also explored the potential of this compound and its synthetic analogs as anticancer agents. These investigations have primarily focused on in vitro studies to elucidate the mechanisms of cytotoxicity and to identify cancer cell lines that are sensitive to this class of compounds.
Mechanistic Insights into In Vitro Cytotoxicity
While this compound itself has been the subject of these investigations, studies have revealed that certain synthetic analogs exhibit more potent anticancer activity. scribd.comnih.gov Research into novel tetracyclic indole (B1671886) compounds, derived from the synthetic pathway of (±)-actinophyllic acid, has provided significant mechanistic insights. abcchem.org One key finding is that these compounds can induce immunogenic cell death (ICD). abcchem.org This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.
The mechanism of cytotoxicity for these analogs involves the rapid induction of endoplasmic reticulum (ER) stress. abcchem.org The ER is a critical organelle for protein folding and calcium homeostasis, and its perturbation can trigger apoptotic pathways. Furthermore, structure-activity relationship studies have indicated that a nitro group on the indole core is indispensable for the cytotoxic effects of these analogs. abcchem.org The induction of cell death by one of the key intermediates in the synthesis of this compound has been observed in a wide range of cancer cell lines. nih.govacs.org
Analysis of Cell Line Response Profiles
The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines. Interestingly, while this compound itself was found to be inactive against the Hs578t human breast cancer cell line, a synthetic analog demonstrated significant potency with an IC50 value of 7.7 µM. scribd.comresearchgate.net This analog also showed activity against other cancer cell lines, as detailed in the table below.
Cytotoxic Activity of an this compound Analog
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Hs578t | Breast Cancer | 7.7 | researchgate.net |
| U937 | Lymphoma | 6.9 | researchgate.net |
| A549 | Lung Cancer | ~5-8 | tu-dortmund.de |
| U87 | Glioblastoma | ~5-8 | tu-dortmund.de |
These findings underscore the potential of the this compound scaffold as a template for the development of novel anticancer agents. The differential sensitivity of various cell lines highlights the importance of further research to identify predictive biomarkers and to understand the molecular basis for the observed cytotoxic profiles.
Design, Synthesis, and Evaluation of Actinophyllic Acid Analogs and Derivatives
Synthetic Strategies for Structural Analogs
The generation of actinophyllic acid analogs has been largely dependent on creative approaches that leverage the main total synthesis pathways. These strategies either divert the entire synthetic route or modify key molecular intermediates to produce novel structures.
Diverted Total Synthesis Approaches
Diverted total synthesis allows for the creation of analogs by intercepting intermediates within an established synthetic sequence and shunting them into new reaction pathways. This approach has been effectively demonstrated in the context of this compound synthesis.
A notable example is the total synthesis of (±)-actinophyllic acid that proceeds through a novel cascade of reactions involving N-stabilized carbocations and π-nucleophiles. nih.govthalesnano.com This key cascade reaction constructs the complex tetracyclic core of this compound in a single chemical operation from comparatively simple precursors. nih.govresearchgate.net This strategy was intentionally designed not only to achieve the natural product but also to generate substructures of the this compound core that are otherwise inaccessible. nih.gov By diverting the synthesis after the formation of this core, researchers have successfully furnished novel compounds. dicp.ac.cnnih.gov
| Synthetic Approach | Key Reaction | Core Structure Formed | Outcome/Advantage |
| Martin Synthesis | Lewis acid-catalyzed cascade reaction nih.govthieme-connect.com | Tetracyclic core nih.govresearchgate.net | Access to otherwise inaccessible substructures; proven for analog generation. nih.gov |
| Overman Synthesis | Aza-Cope/Mannich rearrangement acs.orgscispace.com | Hexacyclic ring system scispace.com | Concise, high-yield route; enables both racemic and enantioselective synthesis. acs.orgnih.gov |
Modification of Key Synthetic Intermediates
The modification of key synthetic intermediates is a direct and versatile method for generating structural analogs. The complex multi-ring intermediates formed during the total synthesis of this compound are particularly well-suited for this approach.
In the synthesis developed by the Martin group, a pivotal tetracyclic intermediate produced by the key cascade sequence was strategically modified. dicp.ac.cnnih.gov This refunctionalization and derivatization led to a series of novel compounds distinct from the natural product. dicp.ac.cn
The Overman synthesis provides several complex intermediates that serve as excellent starting points for analog development. The tetracyclic hexahydro-1,5-methano-1H-azocino[4,3-b]indole ketone (rac-37) is a central intermediate assembled early in the synthesis. scispace.comnih.gov This ketone can be elaborated, for instance, into a β-hydroxyester intermediate (rac-53) which, upon treatment with acid and paraformaldehyde, leads directly to this compound. acs.orgscispace.com Alternatively, rac-37 and its dimethyl ester counterpart (rac-36) can be transformed into other key structures, such as the pentacyclic ketone rac-44 or the lactone intermediate rac-41, which can be isolated and chemically modified to explore new chemical space. scispace.comnih.gov
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects. For this compound and its analogs, these investigations have revealed a fascinating divergence in biological activity.
Correlations between Structural Modifications and Biological Potency
Initial interest in this compound was driven by its activity as a potent inhibitor of carboxypeptidase U (CPU), with a reported IC50 value of 0.84 μM, suggesting potential applications in treating thrombotic diseases. thieme-connect.comacs.org However, when the natural product was tested in other assays, it was found to be inactive against a panel of cancer cell lines. dicp.ac.cn
A significant breakthrough came from the evaluation of analogs generated through diverted total synthesis. nih.gov Strikingly, while this compound itself lacked anticancer effects, some of the novel analogs, derived from modifying a key synthetic intermediate, exhibited potent cytotoxic activity. dicp.ac.cn One particular analog was found to induce cell death across a wide range of cancer cell lines. nih.gov This discovery highlights a clear correlation: specific modifications to the this compound framework can switch the biological activity from CPU inhibition to potent anticancer effects. These SAR analyses have affirmed that the synthesized compounds represent promising leads for future drug discovery efforts. acs.org
| Compound | Core Structure | Key Functional Groups | Biological Activity |
| This compound | Hexacyclic framework thieme-connect.com | Hemiketal, carboxylic acid thieme-connect.com | Potent Carboxypeptidase U (CPU) inhibitor; inactive against cancer cells. dicp.ac.cnthieme-connect.com |
| Synthetic Analogs | Modified tetracyclic/pentacyclic core dicp.ac.cnnih.gov | Varies (e.g., lacks hemiketal) | No significant CPU inhibition; potent anticancer activity in some cases. dicp.ac.cnnih.gov |
Identification of Pharmacophores and Active Sites
A pharmacophore is the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. The distinct biological profiles of this compound and its synthetic analogs suggest the existence of at least two different pharmacophores.
The potent CPU inhibition by this compound implies that its complete hexacyclic structure, including the hemiketal and carboxylic acid functionalities, is likely critical for binding to the active site of this enzyme. thieme-connect.com
Conversely, the potent anticancer activity observed in synthetic analogs, which lack the complete hexacyclic structure of the natural product, indicates a different pharmacophore is responsible for this effect. dicp.ac.cnnih.gov The fact that analogs derived from earlier-stage tetracyclic and pentacyclic intermediates are active against cancer cells suggests that the key structural motifs for this activity reside within this core framework. The process of synthesizing and testing these analogs is fundamental to defining the precise features of this anticancer pharmacophore. The discovery that these simpler, more accessible core structures possess potent bioactivity validates the strategy of using complex natural product synthesis as a tool for identifying novel therapeutic leads. dicp.ac.cn
Exploration of Novel Molecular Frameworks Based on the this compound Scaffold
The synthetic challenges posed by this compound have catalyzed the development of new chemical reactions and strategies, which in turn have enabled the exploration of novel molecular frameworks built upon its core structure. The cyclohepta[b]indole motif, a key component of the this compound skeleton, is a recurring feature in various other biologically active natural products and synthetic molecules. tib.eu
The synthetic methodologies developed, such as the cascade cyclization to form the tetracyclic core, provide access to unique and complex molecular architectures that would be difficult to create otherwise. nih.govresearchgate.net These strategies allow for the construction of diverse bi- and tri-cyclic scaffolds. bottalab.it For example, research into forming the 1-azabicyclo[4.2.1]nonan-5-one core, a substructure of this compound, has led to novel frameworks, even when the desired stereochemistry for the natural product was not achieved. researchgate.net These explorations expand the accessible chemical space for drug discovery, providing new, three-dimensionally complex scaffolds that can be used to develop future therapeutic agents. bham.ac.uk The work on this compound thus serves as a prime example of how the pursuit of a single complex natural product can lead to broader innovations in synthetic chemistry and the discovery of new molecular frameworks with therapeutic potential.
Development of Caged Derivatives for Research Probes
Following a comprehensive review of publicly available scientific literature, no research detailing the development of caged derivatives of this compound for use as research probes could be identified. General information on photoactivatable and caged probes describes them as molecules modified with a light-responsive group, allowing their activity to be controlled spatially and temporally by illumination. thermofisher.comwikipedia.org This technique is used to study dynamic cellular processes with high precision. thermofisher.comwikipedia.orgrsc.org However, specific applications or syntheses relating to this compound have not been reported.
Synthesis of Simplified Ring Systems Present in this compound
The synthesis of the complex ring systems inherent to this compound represents a significant challenge and a focal point of synthetic organic chemistry research. The core of this compound features a unique and unprecedented hexacyclic architecture. acs.org Strategies to construct this framework and its key tetracyclic substructures have been developed, providing valuable insights into the assembly of complex alkaloids.
A pivotal achievement in this area is the construction of the hexacyclic ring system in a single step from simpler tetracyclic precursors using an aza-Cope/Mannich reaction. amazonaws.compsu.edursc.org This powerful cascade reaction proved effective for forming the medium azacyclic and 1-azabicyclic ring systems that are central to the structure of this compound. amazonaws.com
Key Synthetic Strategies and Findings:
Assembly of the Tetracyclic Core: A foundational ring system, the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ketone, is a recurring motif in these syntheses. amazonaws.comrsc.org One efficient method assembles this tetracyclic ketone from o-nitrophenylacetic acid in just four steps. amazonaws.compsu.edursc.org The central step in this sequence is an intramolecular oxidative cyclization of a dienolate derivative. amazonaws.compsu.edu Specifically, the process involves the deprotonation of an indole-2-malonate precursor, followed by oxidation with an iron(III) oxidant, [Fe(DMF)₃Cl₂][FeCl₄], to yield the tetracyclic ketone. acs.org
First-Generation Synthesis: In an initial total synthesis approach, the assembled tetracyclic ketone was converted over two steps into a homoallyl amine intermediate. The subsequent formaldiminium derivative of this amine underwent the key aza-Cope/Mannich reaction to furnish a pentacyclic ketone. psu.edursc.org This pentacyclic intermediate was then advanced to (±)-actinophyllic acid in four additional steps. psu.edursc.org
Enantioselective Synthesis: The first enantioselective total synthesis of (−)-actinophyllic acid was also accomplished. psu.edursc.org This was achieved by utilizing a catalytic enantioselective reduction of an α,β-unsaturated ketone as the key step in preparing a chiral tricyclic keto malonate intermediate. rsc.org This asymmetric synthesis confirmed the absolute configuration of the natural product. psu.edu
The research into these synthetic pathways not only made this compound and its analogs accessible for further study but also pioneered new applications of powerful chemical reactions for building complex molecular architectures. acs.orgnih.govacs.org
Advanced Analytical and Computational Techniques in Actinophyllic Acid Research
Chromatographic Separations in Compound Characterization
Chromatographic techniques are indispensable for the purification and analysis of actinophyllic acid and its synthetic intermediates. Given the molecule's chirality, methods that can distinguish between enantiomers are particularly critical.
High-Performance Liquid Chromatography (HPLC) has been a pivotal technique in the study of this compound, particularly for the separation of its enantiomers. Research has shown that direct enantioseparation of this compound itself can be problematic due to its high polarity and tendency to aggregate nih.gov. To circumvent this, chemists have often turned to separating the enantiomers of its more chromatographically amenable derivative, this compound methyl ester nih.gov.
In one key study, the racemic methyl ester, (±)-2, was successfully resolved using normal-phase chiral HPLC. This separation was crucial for subsequent spectroscopic analyses to determine the absolute configuration of the natural product nih.gov. The specific conditions and results of this enantioseparation are detailed in the table below.
Table 1: HPLC Conditions for Enantioseparation of (±)-Actinophyllic Acid Methyl Ester
| Parameter | Details |
|---|---|
| Instrument | Chiral HPLC |
| Column | CHIRALPAK AD (1 cm Φ × 25 cm) |
| Mobile Phase | Hexane–Ethanol (70:30) |
| Retention Time (t_R1) | 10.3 min ((+)-enantiomer) |
| Retention Time (t_R2) | 12.4 min ((−)-enantiomer) |
| Separation Factor (α) | 1.3 |
| Enantiomeric Excess (ee) | >99% ee for (+)-2; 90% ee for (−)-2 |
Data sourced from Taniguchi et al., 2009. nih.gov
Furthermore, enantioselective HPLC has also been employed during synthetic efforts to confirm the stereochemical fidelity of key chiral intermediates. For example, in one total synthesis approach, the enantiomers of the tricyclic indole (B1671886) piperidone intermediate (rac-35) were separated by HPLC to verify that the subsequent reaction steps proceeded with minimal racemization nih.gov.
Integration of Spectroscopic and Computational Data for Structural Analysis
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of a complex molecule like this compound is a non-trivial task. While the relative configuration was established through NMR analysis, defining the absolute stereochemistry required an integrated approach combining experimental chiroptical spectroscopy with theoretical calculations nih.govresearchgate.net.
The definitive assignment for (−)-actinophyllic acid was achieved by studying its methyl ester derivative nih.gov. Researchers employed a combination of optical rotation (OR) and electronic circular dichroism (ECD) measurements, comparing the experimental data with values calculated using density functional theory (DFT) and time-dependent density functional theory (TDDFT) nih.govacs.org.
The process began with a conformational analysis using a Monte Carlo search with the MMFF94 force field to identify stable conformers of the molecule. These low-energy structures were then optimized at a higher level of theory (DFT/B3LYP/6-31G(d,p)) nih.govspringermedizin.de. Subsequently, the chiroptical properties (OR and ECD spectra) were calculated for these conformers and averaged based on their Boltzmann population nih.govfrontiersin.org.
The calculated optical rotation values showed good agreement with the experimental value for the (−)-enantiomer, allowing for an unambiguous assignment of its absolute configuration as 15R,16S,19S,20S,21R nih.gov. This finding was consistent with the proposed biosynthetic pathway from tryptamine (B22526) and (–)-secologanin glucoside nih.govscispace.com.
Table 2: Comparison of Experimental and Calculated Optical Rotation for this compound Methyl Ester
| Compound | Experimental [α]D (in MeOH) | Calculated [α]D (B3LYP/aug-cc-pVDZ) | Assigned Absolute Configuration |
|---|---|---|---|
| (+)-2 | +150 | +136.7 | 15S,16R,19R,20R,21S |
| (−)-2 | -150 (corrected to 100% ee) | -136.7 | 15R,16S,19S,20S,21R |
Data sourced from Taniguchi et al., 2009. nih.gov
The calculated ECD spectrum also successfully reproduced the key features of the experimental spectrum, further corroborating the stereochemical assignment nih.govspringermedizin.de. This powerful combination of experimental data and computational modeling has become a reliable method for structure elucidation of complex chiral molecules frontiersin.orgresearchgate.net.
Methodological Advancements in Asymmetric Synthesis Catalysis
The development of an efficient and stereocontrolled total synthesis of this compound is essential for enabling further biological studies. A primary challenge lies in the precise construction of the molecule's five contiguous stereocenters. Research in this area has led to the development of novel and advanced catalytic methods for asymmetric synthesis.
One of the most effective strategies reported is a catalytic asymmetric total synthesis where the key step is a chiral phosphine-catalyzed [3 + 2] annulation acs.orgnih.govacs.org. This reaction involves an imine and an allenoate, and it successfully establishes a key pyrroline (B1223166) intermediate with excellent yield and high enantioselectivity (94% ee) acs.orgnih.gov. The efficiency of this key step was further improved by the use of BINOL derivatives as additives, which are believed to facilitate proton-transfer steps and rigidify the transition state oup.com.
Another innovative approach involves a dual catalytic system. A highly efficient and enantioselective total synthesis was developed using a dual Iridium/amine-catalyzed allylation of a 2-indolyl vinyl carbinol nih.govresearchgate.net. This method allows for the rapid installation of four of the contiguous chiral centers in a single key transformation, showcasing a significant advancement in synthetic efficiency nih.gov.
These methodological breakthroughs in catalysis not only provide access to this compound but also contribute valuable new tools to the broader field of organic synthesis.
Table 3: Comparison of Advanced Catalytic Methods in this compound Synthesis
| Catalytic System | Key Reaction | Key Reactants | Efficiency |
|---|---|---|---|
| Chiral Phosphine (B1218219) | [3 + 2] Annulation | Imine and Allenoate | 99% yield, 94% ee |
| Dual Iridium/Amine | Asymmetric Allylation | 2-Indolyl vinyl carbinol and Aldehyde | High efficiency and enantioselectivity |
Data sourced from Zhu et al., 2016 and Qin et al., 2018. acs.orgnih.gov
Future Perspectives and Research Trajectories
Elucidating Full Biosynthetic Pathway Components and Enzymes
The intricate, cage-like structure of actinophyllic acid, featuring five contiguous stereocenters, suggests a complex and elegant biosynthetic pathway in its natural source, the leaves of Alstonia actinophylla. researchgate.netoup.com While a biogenetic pathway originating from tryptamine (B22526) and secologanin (B1681713) has been proposed, the specific enzymes and intermediate steps remain largely unknown. nih.govresearchgate.net Future research should prioritize the identification and characterization of the complete enzymatic cascade responsible for its formation. This endeavor would involve a combination of genomic, transcriptomic, and metabolomic approaches to identify candidate genes and enzymes from A. actinophylla.
Subsequent in vitro and in vivo functional characterization of these enzymes would not only illuminate the precise biosynthetic route but also provide valuable biocatalysts for potential chemoenzymatic syntheses of this compound and its analogs. Understanding the biosynthesis could also shed light on the evolution of complex alkaloid pathways in plants. rsc.org A proposed biosynthetic pathway involving an aza-Cope/Mannich reaction has been suggested as a possibility. scispace.comacs.org
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The total synthesis of this compound has been a significant achievement, accomplished through various elegant strategies. scispace.comnih.govlookchem.comnih.gov These routes have often featured key steps such as the aza-Cope–Mannich rearrangement, intramolecular oxidative coupling, and cascade reactions to construct the complex polycyclic core. nih.govacs.orgnih.gov One approach successfully employed a Lewis acid-catalyzed cascade of reactions to form the tetracyclic core in a single step. researchgate.net Another notable strategy involved a desymmetrization approach starting from a symmetrical bicyclic trienone. lookchem.com
Despite these successes, the development of more concise and efficient synthetic methodologies remains a key objective to improve access to this compound for further biological studies. Future efforts could focus on the discovery of new cascade reactions or the application of novel catalytic methods to further streamline the synthesis. sioc-journal.cnresearchgate.net
Table 1: Key Synthetic Strategies for this compound
| Synthetic Strategy | Key Reactions | Reference |
|---|---|---|
| Aza-Cope/Mannich Cascade | Aza-Cope rearrangement, Mannich reaction | scispace.comnih.gov |
| Intramolecular Oxidative Coupling | Oxidative coupling of ketone and malonate enolates | nih.gov |
| Carbocation/π-Nucleophile Cascade | Lewis acid-catalyzed cascade | researchgate.netnih.gov |
| Desymmetrization | Chemoselective catalytic dihydroxylation, nitrile oxide dipolar cycloaddition, palladium-catalyzed aminoarylation | lookchem.com |
| Phosphine-Catalyzed Annulation | [3 + 2] annulation, CuI-catalyzed coupling, SmI2-mediated pinacol (B44631) coupling | nih.gov |
Application of Green Chemistry Principles in this compound Synthesis
Future synthetic endeavors should increasingly incorporate the principles of green chemistry. This includes the use of more environmentally benign reagents and solvents, improving atom economy, and developing catalytic processes to replace stoichiometric reagents. researchgate.net For instance, exploring photoredox catalysis or other modern synthetic methods could lead to more sustainable routes. researchgate.net The development of reliable, selective, and environmentally friendly chemical transformations is crucial for the advancement of therapeutic discovery. researchgate.net
Further Mechanistic Dissection of Biological Activities in Relevant Biological Models
This compound was initially isolated based on its activity as an inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa), with an IC50 of 0.84 μM. researchgate.netnih.govepfl.chnih.gov This inhibition suggests potential therapeutic applications in thrombotic diseases by promoting the breakdown of blood clots. nih.govorganic-chemistry.org
However, the detailed molecular mechanism of this inhibition and its effects in relevant in vivo models of thrombosis are yet to be fully explored. Future research should employ structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to determine the binding mode of this compound to its target enzymes. Furthermore, its efficacy and pharmacological profile should be evaluated in animal models of thrombosis to validate its therapeutic potential. Some analogs of this compound, but not the natural product itself, have been found to induce cell death in various cancer cell lines, opening another avenue for mechanistic investigation. nih.govdicp.ac.cnillinois.edu
Rational Design of Next-Generation Analogs and Molecular Probes
The total syntheses of this compound have not only provided access to the natural product but have also enabled the creation of structural analogs. researchgate.netnih.govdicp.ac.cn The ability to modify the complex scaffold of this compound is crucial for establishing structure-activity relationships (SAR). nih.gov By systematically altering different functional groups and stereocenters, it may be possible to develop next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
The synthesis of analogs has already revealed that modifications can lead to novel biological activities, such as anticancer properties, that are absent in the parent molecule. nih.govdicp.ac.cnacs.orgresearchgate.net This highlights the importance of diverted total synthesis as a strategy for drug discovery. illinois.eduacs.org
Furthermore, the development of molecular probes based on the this compound scaffold would be invaluable for studying its biological targets and mechanisms of action. These probes could include fluorescently labeled or biotinylated derivatives for use in cellular imaging and affinity-based proteomics to identify binding partners. The design and synthesis of such tools will be instrumental in advancing our understanding of the biology of this compound and its potential as a therapeutic lead.
Q & A
Q. What is the molecular structure of actinophyllic acid, and what techniques were pivotal in its elucidation?
this compound features a hexacyclic indole alkaloid scaffold with a 1-azabicyclo[4.4.2]dodecane core and a hemiketal moiety. Structural elucidation relied on X-ray crystallography and multidimensional NMR spectroscopy , which resolved stereochemical ambiguities and confirmed the unique bicyclic framework. The absolute configuration of the natural enantiomer (−)-actinophyllic acid was established via catalytic enantioselective synthesis .
Q. What key reactions enable the total synthesis of this compound?
The synthesis hinges on two critical steps:
- Aza-Cope/Mannich reaction : Constructs the hexacyclic core in one step from tetracyclic precursors by rearranging a formaldiminium ion intermediate.
- Oxidative cyclization : Forms the tetracyclic ketone precursor via Fe(III)-mediated coupling of dienolate intermediates. These steps, optimized for scalability, achieved a 22% overall yield in the second-generation synthesis .
Q. What biological activity motivates research on this compound?
this compound is a potent inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa), a carboxypeptidase implicated in thrombotic disorders. Activity was identified through coupled enzymatic assays (e.g., CPU/hippuricase screening), with IC₅₀ values validating its potential as a lead compound for anticoagulant therapy .
Advanced Research Questions
Q. How can the aza-Cope/Mannich reaction be optimized for stereochemical control in enantioselective synthesis?
Catalytic enantioselective reduction of α,β-unsaturated ketones (e.g., intermediate 66 in ) using chiral catalysts ensures high enantiomeric excess (ee). For example, Noyori-type asymmetric hydrogenation or organocatalytic methods can enhance stereoselectivity. Reaction parameters (temperature, solvent, catalyst loading) must be systematically varied to minimize epimerization .
Q. What methodological challenges arise in resolving contradictions between synthetic and biosynthetic hypotheses?
Proposed biosynthetic pathways (e.g., intramolecular Mannich reactions) can be tested via isotopic labeling and enzymatic studies in Alstonia actinophylla. Discrepancies between synthetic intermediates and biosynthetic precursors require comparative metabolomic profiling and DFT calculations to evaluate thermodynamic feasibility .
Q. How can researchers address low yields in the oxidative cyclization step?
Yield optimization involves:
- Precise enolate generation : Use of strong bases (e.g., LDA) at −78°C to prevent side reactions.
- Oxidant selection : Fe(III) complexes (e.g., [Fe(DMF)₃Cl₂][FeCl₄]) improve regioselectivity.
- Scalability trials : Multigram-scale reactions (e.g., 85% yield in stepwise coupling of indole 9 and bromopiperidone 10 ) validate robustness .
Methodological Considerations
- Data Collection : Prioritize reproducibility by documenting reaction conditions (e.g., temperature, solvent purity) and characterizing intermediates via HRMS and IR spectroscopy .
- Contradiction Analysis : Use side-by-side spectral comparisons (e.g., synthetic vs. natural product NMR) to identify discrepancies. Peer validation through collaborative replication mitigates bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
